3-Methyl-2,4-pentanedione
Overview
Description
3-Methyl-2,4-pentanedione, also known as 3-acetylbutan-2-one, is an organic compound with the molecular formula C6H10O2. It is a colorless to yellow liquid with a characteristic odor. This compound is a derivative of 2,4-pentanedione, where a methyl group is attached to the third carbon atom. It is commonly used in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .
Mode of Action
The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.
Biochemical Pathways
It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .
Biochemical Analysis
Biochemical Properties
3-Methyl-2,4-pentanedione plays a significant role in biochemical reactions, particularly in the formation of metal chelates. It interacts with polyvalent metal cations to form stable enolate salts, which are crucial in various biochemical processes . The compound’s ability to form chelates with metals like copper and iron makes it valuable in enzymatic reactions where these metals act as cofactors . Additionally, this compound is involved in asymmetric substitution reactions catalyzed by amphiphilic resin-supported monodentate phosphine ligands .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to promote aerobic oxidation in the presence of peroxynitrite, leading to the formation of acetone and acetate . This oxidation process can impact cellular metabolism by altering the levels of key metabolites. Furthermore, the compound’s interaction with metal ions can affect cellular signaling pathways that depend on metal cofactors.
Molecular Mechanism
The molecular mechanism of this compound involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . The enol form is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . This tautomerism allows this compound to participate in various chemical transformations, including the formation of metal chelates and oxidation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that this compound can undergo oxidation, resulting in the formation of degradation products that may affect cellular function . These temporal changes need to be considered when using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes by acting as a chelating agent for metal ions . At high doses, it may exhibit toxic effects, including respiratory tract fibrosis and necrosis . These adverse effects highlight the importance of careful dosage control when using this compound in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of enolate anions and metal chelates . The compound’s interaction with metal ions can influence metabolic flux and the levels of key metabolites. For example, its oxidation in the presence of peroxynitrite leads to the production of acetone and acetate, which are important intermediates in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form stable chelates with metal ions facilitates its transport across cellular membranes . The compound’s distribution is also influenced by its solubility in water and its sensitivity to air and heat .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum can impact its activity and function in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentanedione can be synthesized through the alkylation of 2,4-pentanedione. The process involves the reaction of 2,4-pentanedione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like fractional distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the carbonyl groups can be targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of metal complexes.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
2,4-Pentanedione: The parent compound without the methyl group.
3-Ethyl-2,4-pentanedione: An ethyl group instead of a methyl group.
3-Chloro-2,4-pentanedione: A chlorine atom instead of a methyl group.
Uniqueness: 3-Methyl-2,4-pentanedione is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and physical properties. This structural difference makes it distinct in terms of its applications and the types of reactions it can undergo .
Properties
IUPAC Name |
3-methylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHKPVFCOWKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231142 | |
Record name | 3-Methyl-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-57-6 | |
Record name | 3-Methyl-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,4-pentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2,4-pentanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-2,4-pentanedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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